molecular formula C23H28ClN3O4S B3498570 [1-(3-Chloro-4-methoxyphenyl)sulfonylpiperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone

[1-(3-Chloro-4-methoxyphenyl)sulfonylpiperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone

Cat. No.: B3498570
M. Wt: 478.0 g/mol
InChI Key: DHMMGNZUHXKBGB-UHFFFAOYSA-N
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Description

[1-(3-Chloro-4-methoxyphenyl)sulfonylpiperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone is a complex organic compound that features a combination of sulfonyl, piperidine, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(3-Chloro-4-methoxyphenyl)sulfonylpiperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone typically involves multiple steps:

    Formation of the sulfonylpiperidine intermediate: This step involves the reaction of 3-chloro-4-methoxybenzenesulfonyl chloride with piperidine under basic conditions.

    Coupling with phenylpiperazine: The intermediate is then reacted with 4-phenylpiperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The chloro group on the aromatic ring can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH₂) or thiourea.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of sulfides or thiols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile intermediate.

Biology

In biological research, [1-(3-Chloro-4-methoxyphenyl)sulfonylpiperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone is studied for its potential interactions with biological targets, such as enzymes and receptors.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of [1-(3-Chloro-4-methoxyphenyl)sulfonylpiperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the piperidine and piperazine rings can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • [1-(3-Chloro-4-methoxyphenyl)sulfonylpiperidin-4-yl]-(4-methylpiperazin-1-yl)methanone
  • [1-(3-Chloro-4-methoxyphenyl)sulfonylpiperidin-4-yl]-(4-ethylpiperazin-1-yl)methanone

Uniqueness

The uniqueness of [1-(3-Chloro-4-methoxyphenyl)sulfonylpiperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both sulfonyl and piperazine moieties allows for diverse interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

[1-(3-chloro-4-methoxyphenyl)sulfonylpiperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28ClN3O4S/c1-31-22-8-7-20(17-21(22)24)32(29,30)27-11-9-18(10-12-27)23(28)26-15-13-25(14-16-26)19-5-3-2-4-6-19/h2-8,17-18H,9-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHMMGNZUHXKBGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N3CCN(CC3)C4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[1-(3-Chloro-4-methoxyphenyl)sulfonylpiperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone

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